Cephalochromin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Cephalochromin from Cosmospora vilior - Biosynthesis, Mechanisms, and Research Applications

Introduction to Cephalochromin and Its Fungal Source

This compound is a biologically active secondary metabolite belonging to the naphtho-γ-pyrone structural class that was first isolated from fungal species. The compound has gained significant research interest due to its potent biological activities against cancer cells and pathogenic bacteria. The identified fungal source of this compound is Cosmospora vilior (now reclassified as Pseudocosmospora eutypellae), which was isolated from fermented broth samples [1] [2]. This assomycetous fungus produces this compound through specialized metabolic pathways, specifically non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems, which are characteristic of fungal secondary metabolism [3].

Taxonomically, Cosmospora vilior has been reclassified to Pseudocosmospora eutypellae based on multilocus phylogenetic analysis using ITS, LSU, MCM7, rpb1, tef1, and tub genes [4] [5]. This fungal genus is characterized by small, reddish, smooth, thin-walled perithecia and an acremonium-like anamorph. Notably, these fungi are mycoparasites that specifically target canker pathogens from the genera Eutypa and Eutypella (Ascomycota, Sordariomycetes, Xylariales, Diatrypaceae) [4]. This ecological niche suggests that this compound may function as a defensive compound in fungal-fungal interactions, which potentially explains its broad bioactivity against multiple biological systems.

Anticancer Mechanisms and Activities

Molecular Mechanisms Against Lung Cancer Cells

This compound demonstrates potent growth-inhibitory and apoptotic activity against human non-small-cell lung cancer A549 cells in a concentration-dependent manner. The half-maximal inhibitory concentration (IC(_{50})) value against this cell line was determined to be 2.8 μM at 48 hours [1] [2]. The compound exerts its anticancer effects through multiple interconnected molecular mechanisms that ultimately lead to programmed cell death. The primary mechanisms include:

Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest through down-regulation of key cell cycle regulatory proteins including cyclin D1, cyclin E, Cdk 2, and Cdk 4 [1]. This arrest prevents cancer cells from progressing through the cell cycle and entering the DNA synthesis phase.

Mitochondrial Disruption: Treatment with this compound results in reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP), indicating severe mitochondrial dysfunction [1] [2]. This mitochondrial disruption is a critical event in the intrinsic pathway of apoptosis.

Apoptosis Induction: this compound markedly increases the hypodiploid sub-G1 phase population, characteristic of apoptotic cells. At the molecular level, it reduces the expression of anti-apoptotic proteins survivin and Bcl-xL, while inducing activation of caspase-8, -9, and -3 and cleavage of poly(ADP-ribose) polymerase (PARP) [1]. The broad-spectrum caspase inhibitor Z-VAD-fmk significantly suppresses this compound-induced apoptosis, confirming the involvement of caspase-dependent pathways.

Autophagy Induction: this compound triggers LC3 II expression, a key autophagic marker, suggesting that autophagy may contribute to its antiproliferative effects either independently or in concert with apoptotic mechanisms [1].

Activity Against Hematological Cancers

Recent investigations have demonstrated that this compound exhibits significant activity against various acute myeloid leukemia (AML) cell lines. Research conducted in 2023 revealed that this compound reduced cell viability in 12 different AML cell lines with IC(_{50}) values ranging from 0.45 to >20 μM [6]. The compound induced apoptosis in a concentration-dependent manner across all tested leukemic models and was particularly effective against venetoclax-resistant AML cells.

The mechanism in AML cells involves several key processes:

DNA Damage Response: this compound treatment increases PARP1 cleavage and γH2AX levels, indicating activation of the DNA damage response and repair mechanisms [6].

Autophagy Induction: Reduced SQSTM1/p62 levels in U-937 and Kasumi-1 cells suggest activation of autophagic processes [6].

Synergistic Effects with Venetoclax: Low concentrations of this compound (2.5 μM) combined with venetoclax (5 μM) induced apoptosis in more than 95% of OCI-AML3 cells, a model notorious for venetoclax resistance in AML [6]. Similar synergistic effects were observed in other AML cell lines.

Table 1: Anticancer Activity of this compound Across Different Cancer Models

| Cancer Type | Cell Line | IC(_{50}) Value | Key Mechanisms | Experimental Conditions |

|---|---|---|---|---|

| Non-small Cell Lung Cancer | A549 | 2.8 μM | Mitochondrial disruption, ROS generation, caspase activation | 48-hour treatment [1] |

| Acute Myeloid Leukemia | Multiple (12 lines) | 0.45 ->20 μM | DNA damage, autophagy, MCL1 reduction | 72-hour treatment [6] |

| Acute Myeloid Leukemia | OCI-AML3 (with venetoclax) | Synergy at 2.5 μM | Enhanced apoptosis, PARP1 cleavage | Combination therapy [6] |

The signaling pathways through which this compound induces apoptosis can be visualized as follows:

> Figure 1: this compound-induced apoptotic signaling pathway. The diagram illustrates key molecular events including mitochondrial disruption, cell cycle arrest, DNA damage response, and subsequent caspase activation leading to apoptosis.

Antibacterial Activity and Mechanisms

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria, including clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA) [7] [8]. The compound functions through a unique mechanism by targeting the bacterial fatty acid synthesis pathway.

FabI Enzyme Inhibition: this compound specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid biosynthesis pathway (FAS II) [7] [8]. This enzyme catalyzes the final and rate-limiting step in each cycle of bacterial fatty acid elongation. The IC(_{50}) values for FabI inhibition are 1.9 μM for *S. aureus* and 1.8 μM for *E. coli* [7].

Correlation with Antibacterial Activity: The FabI-inhibitory activities of this compound and its derivatives show strong correlation with antibacterial activity as well as inhibition of cellular fatty acid biosynthesis [7]. Importantly, FabI-overexpressing *S. aureus* exhibits reduced susceptibility to this compound compared to the wild-type strain, providing genetic evidence that FabI is the primary antibacterial target [7].

Structure-Activity Relationship: The methylether derivatives of this compound do not inhibit FabI, demonstrating the importance of specific functional groups for its antibacterial activity [7]. This structure-activity relationship provides insights for potential structural optimization.

Spectrum of Activity: this compound shows antibacterial activity against Gram-positive bacteria including S. aureus, S. epidermidis, and B. subtilis, but limited activity against Gram-negative bacteria [8]. However, when combined with the efflux pump inhibitor reserpine, this compound demonstrates enhanced activity against certain Gram-negative strains [8], suggesting that efflux systems may contribute to intrinsic resistance in these organisms.

Table 2: Antibacterial Activity Profile of this compound

| Bacterial Strain | Inhibition IC(_{50}) (μM) | Key Findings | Additional Notes |

|---|---|---|---|

| Staphylococcus aureus | 1.9 μM (FabI) | Primary molecular target identified | Activity maintained against MRSA and QRSA [7] |

| Escherichia coli | 1.8 μM (FabI) | Enzyme level inhibition | Limited whole cell activity due to permeability [7] |

| Multiple Gram-positive species | Not specified | Correlated with FabI inhibition | Includes S. epidermidis, B. subtilis [7] |

Experimental Protocols and Methodologies

Anticancer Activity Evaluation

The standard experimental workflow for evaluating the anticancer properties of this compound involves a series of well-established cell-based assays that systematically examine different aspects of cell viability, cell cycle regulation, and apoptotic mechanisms.

> Figure 2: Experimental workflow for evaluating this compound's anticancer activity. The flowchart outlines key steps from cell culture to mechanistic studies.

Cell Viability Assessment (MTT Assay): Cells are seeded in 96-well plates and treated with graded concentrations of this compound (typically ranging from 0.000128 to 20 μM) for 48-72 hours [6]. MTT solution is added to each well and incubated for 2-4 hours. The formazan crystals formed by viable cells are dissolved in DMSO, and absorbance is measured at 570 nm. Viability is calculated as a percentage of untreated controls, and IC(_{50}) values are determined using nonlinear regression analysis.

Cell Cycle Analysis: Following treatment, cells are fixed in 70% ethanol, treated with RNase A, and stained with propidium iodide [1] [2]. DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M) is determined using appropriate software. The sub-G1 population represents apoptotic cells with fragmented DNA.

Apoptosis Detection: Apoptosis is quantified using Annexin V/propidium iodide double staining followed by flow cytometry [1] [6]. Annexin V binds to phosphatidylserine externalized on the cell surface during early apoptosis, while propidium iodide stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis).

Western Blot Analysis: Treated cells are lysed, proteins are separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies against target proteins including caspases, PARP, Bcl-xL, survivin, cyclins, CDKs, and LC3 [1] [2]. Detection is typically performed using enhanced chemiluminescence.

Mitochondrial Membrane Potential Assessment: The fluorescent dye JC-1 is used to monitor mitochondrial membrane potential [1]. In healthy cells with normal mitochondrial membrane potential, JC-1 forms red fluorescent aggregates. In cells with depolarized mitochondria, it remains in the green fluorescent monomeric form. The red/green fluorescence ratio is quantified by flow cytometry.

Reactive Oxygen Species Detection: Intracellular ROS levels are measured using the fluorescent probe DCFH-DA [1]. This non-fluorescent compound is converted to highly fluorescent DCF by cellular ROS. Fluorescence intensity is measured by flow cytometry or fluorescence microscopy.

Antibacterial Activity Assessment

FabI Enzyme Inhibition Assay: FabI activity is measured by monitoring the decrease in NADH absorbance at 340 nm [7] [8]. The reaction mixture typically contains 100 mM sodium phosphate buffer (pH 7.5), 100 μM NADH, 50 μM crotonyl-CoA, and purified FabI enzyme. This compound is added at various concentrations, and the initial rate of NADH oxidation is measured.

Antibacterial Susceptibility Testing: The minimal inhibitory concentrations (MICs) are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines [7] [8]. Bacterial strains are incubated with serial dilutions of this compound in appropriate media for 16-20 hours at 37°C. The MIC is defined as the lowest concentration that completely inhibits visible growth.

Cellular Fatty Acid Synthesis Inhibition: Bacterial cells are grown in the presence of this compound, followed by extraction and analysis of fatty acids using gas chromatography to demonstrate specific inhibition of fatty acid biosynthesis [7].

Potential Research and Therapeutic Applications

Based on the compelling biological activities demonstrated across multiple studies, this compound presents several promising research and therapeutic applications:

Oncology Therapeutics Development: The dual mechanism of action targeting both cell cycle progression and apoptosis induction makes this compound a promising candidate for development as an anticancer therapeutic, particularly for non-small cell lung cancer and acute myeloid leukemia [1] [6]. Its ability to overcome venetoclax resistance in AML models suggests potential for combination therapies in treatment-resistant hematological malignancies.

Antibacterial Drug Development: As a first-in-class FabI-directed antibacterial of microbial origin, this compound provides a new structural scaffold for developing antibiotics targeting multidrug-resistant Gram-positive pathogens, including MRSA [7] [8]. Its novel mechanism avoids cross-resistance with existing antibiotic classes.

Selective Cytotoxicity Exploitation: The differential sensitivity between cancer cells and healthy peripheral blood mononuclear cells (IC(_{50}) 3.7-8.8 μM for healthy cells vs. 0.45->20 μM for cancer cells) suggests a potentially favorable therapeutic window that could be exploited for selective anticancer targeting [6].

Chemical Biology Tool Compound: this compound serves as a valuable tool compound for studying mitochondrial function, apoptosis signaling pathways, and cell cycle regulation in various biological systems [1] [2].

Combination Therapy Strategy: The demonstrated synergistic effects with venetoclax in AML models support further investigation of this compound in rational combination therapies, particularly for overcoming drug resistance in cancer treatment [6].

Conclusion and Future Perspectives

This compound, a fungal-derived naphtho-γ-pyrone compound from Cosmospora vilior (now classified as Pseudocosmospora eutypellae), demonstrates remarkable biological activities with significant potential for therapeutic development. Its multifaceted mechanisms of action, including induction of mitochondrial disruption, cell cycle arrest, apoptosis, and autophagy in cancer cells, along with specific FabI inhibition in bacteria, highlight its value as a promising lead compound.

References

- 1. induces G0/G1 cell cycle arrest and apoptosis in... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. induces G0/G1 cell cycle arrest and apoptosis in... This compound [hub.tmu.edu.tw]

- 3. Phylum-wide comparative genomics unravel the diversity of secondary... [bmcgenomics.biomedcentral.com]

- 4. Pseudocosmospora, a new genus to accommodate Cosmospora vilior ... [pubmed.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. PB1826: cellular and molecular characterization of the antineoplastic... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a FabI-directed antibacterial of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a FabI-directed antibacterial of microbial origin - ScienceDirect [sciencedirect.com]

Understanding Cephalochromin and its Biosynthetic Class

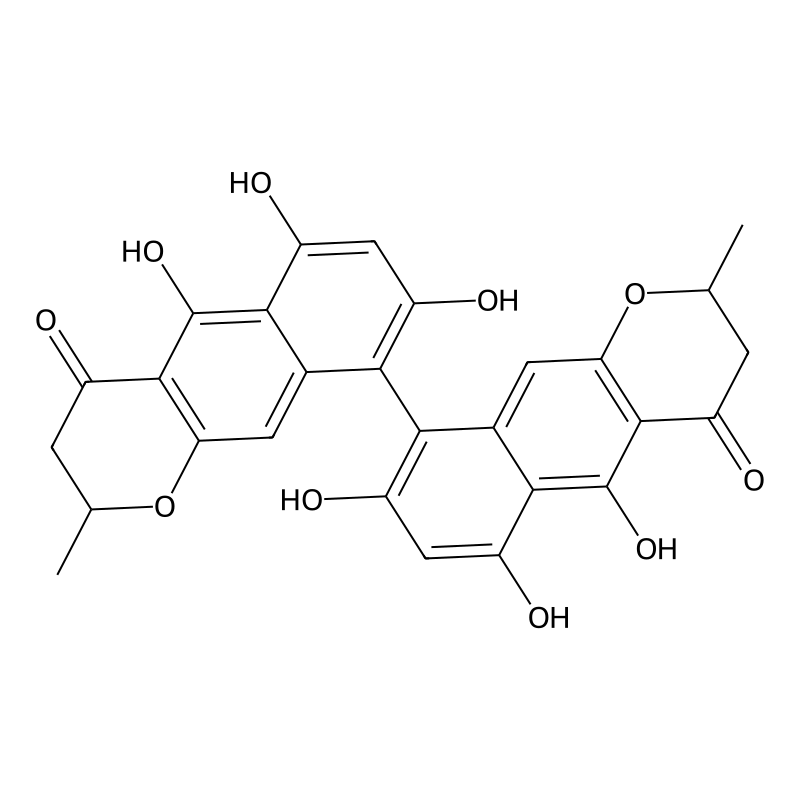

Cephalochromin is a bis-naphtho-γ-pyrone type mycotoxin, a class of compounds generated by fungal polyketide biosynthesis pathways [1]. These metabolites are formed through the dimerization of two naphtho-γ-pyrone monomers [2].

The table below summarizes the key confirmed biological activities of this compound, which drive research interest in its biosynthesis:

Table 1: Documented Bioactivities of this compound

| Activity | Mechanism / Target | Experimental Evidence | Citation |

|---|---|---|---|

| Anti-Phytopathogenic | Inhibition of pathogens Xanthomonas campestris and Phytophthora infestans | IC50 values of 0.9 and 1.7 µg/mL, respectively | [1] |

| Antibacterial (vs. Gram-positive) | Targets bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis | IC50 of 1.8-1.9 µM against FabI; active against S. aureus, including MRSA and QRSA strains | [3] [4] |

| Anticancer | Induces G0/G1 cell cycle arrest and mitochondria-mediated apoptosis in A549 human non-small-cell lung cancer cells | IC50 of 2.8 µM at 48 hours; down-regulates cyclin D1/E, Cdk 2/4; activates caspase cascade | [5] |

Methodologies for BGC Discovery and Analysis

While the precise this compound BGC is not described, the following established experimental protocols are used to identify and characterize biosynthetic gene clusters for metabolites like it. The general workflow for this process can be visualized as follows:

Protocol 1: Genome Mining and BGC Prediction

This protocol involves using computational tools to identify potential BGCs within a fungal genome.

- Core Method: Isolate high-quality genomic DNA from the fungal producer strain (e.g., from a fermented culture as in [3]) and perform whole-genome sequencing.

- Key Tools:

- antiSMASH (Antibiotics & Secondary Metabolite Analysis SHell): The standard tool for identifying BGCs in genomic data. It uses curated profile hidden Markov models (pHMMs) to detect biosynthetic genes and heuristics to define cluster boundaries [6].

- DeepBGC & BiGCARP: Deep learning-based tools that offer improved BGC detection and product classification. BiGCARP uses a self-supervised masked language model trained on chains of functional protein domains (Pfams) to learn meaningful representations of BGCs [6].

- Application: For a bis-naphtho-γ-pyrone like this compound, you would search for Polyketide Synthase (PKS) genes, particularly those homologous to known naphtho-γ-pyrone synthases [2].

Protocol 2: Genetic Manipulation to Validate BGC Function

Once a candidate BGC is identified, its function must be experimentally verified.

- Core Method: Use gene knockout or CRISPR/Cas9 to disrupt key genes within the predicted BGC and observe the resulting metabolic changes [2] [7].

- Detailed Workflow (based on [2]):

- Target Identification: Identify a key gene predicted to be responsible for a crucial step, such as the dimerization of monomers (e.g., a laccase gene like gip1 in Fusarium graminearum or UV_2091 in Villosiclava virens).

- Gene Disruption: Employ a CRISPR-Cas9 system to knock out the target gene.

- Metabolic Profiling: Compare the secondary metabolite profile of the wild-type strain and the knockout mutant (Δgene) using HPLC and LC-MS.

- Validation: The knockout mutant should show an absence of the dimeric compound (this compound) and potentially an accumulation of the monomeric precursors, confirming the cluster's involvement [2].

Protocol 3: Heterologous Expression of the BGC

This protocol involves transferring the entire BGC into a model host for production and study.

- Core Method: Clone the complete BGC into a suitable vector and express it in a heterologous host like Streptomyces coelicolor or Aspergillus nidulans [8] [7].

- Detailed Workflow (based on [8]):

- Vector System: Use an E. coli-Streptomyces shuttle Bacterial Artificial Chromosome (BAC) vector like pSBAC, capable of carrying large DNA inserts (~80 kb).

- Cloning:

- Precisely insert unique restriction sites (e.g., XbaI) at both border regions of the target BGC in the native producer's chromosome.

- Use plasmid rescue to clone the entire BGC as a single giant recombinant pSBAC vector.

- Transformation and Expression:

- Introduce the recombinant pSBAC containing the BGC into a heterologous host via conjugation or PEG-mediated transformation.

- Culture the recombinant strain and analyze the extract for this compound production using analytical techniques like HPLC-MS. Successful production in the new host confirms the functionality of the cloned BGC [8].

Analytical Techniques for Metabolite Verification

The following methodologies are critical for confirming the identity and purity of isolated compounds throughout the process:

- LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Determines the accurate molecular mass and formula [1] [2].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: 1D and 2D NMR analyses (e.g., ¹H, ¹³C, COSY, HMBC, HSQC) are essential for full structural elucidation, including relative configuration [1] [2].

- Calculation of Absolute Configuration: For chiral centers, the absolute configuration can be determined by Time-Dependent Density Functional Theory (TDDFT) ECD calculations comparing experimental and theoretical electronic circular dichroism spectra [2].

References

- 1. Design of Fungal Co-Cultivation Based on Comparative Metabolomics... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the absolute configurations of the stereogenic centers... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a FabI-directed antibacterial of microbial origin - ScienceDirect [sciencedirect.com]

- 4. , a FabI-directed antibacterial of microbial origin this compound [pubmed.ncbi.nlm.nih.gov]

- 5. induces G0/G1 cell cycle arrest and apoptosis in... This compound [hub.tmu.edu.tw]

- 6. Deep self-supervised learning for biosynthetic detection... gene cluster [journals.plos.org]

- 7. analysis of Cephalotrichum gorgonifer and identification of the... Genome [fungalbiolbiotech.biomedcentral.com]

- 8. Precise cloning and tandem integration of large polyketide... [microbialcellfactories.biomedcentral.com]

Cephalochromin and Its Proposed Mechanism of Action

Cephalochromin is a natural compound derived from the fungus Cosmopora vilior [1]. Recent research highlights its ability to induce apoptosis and inhibit cell proliferation in cancer models.

The proposed mechanism by which this compound induces cell death, particularly in Acute Myeloid Leukemia (AML), is multi-faceted. The diagram below illustrates the key pathways involved.

This compound's multi-target mechanism promotes apoptosis through BCL-2 protein modulation, DNA damage, and autophagy [1].

Experimental Data and Protocols

The primary data comes from a 2023 study that screened this compound across 12 different human AML cell lines to evaluate its antileukemic potential [1].

Key Experimental Findings

The cytotoxicity and synergistic effects of this compound were quantified as follows:

Table 1: Cytotoxicity of this compound in AML Cell Lines [1]

| Metric | Findings | Experimental Context |

|---|---|---|

| IC50 Range | 0.45 to >20 µM | Measured across 12 different AML cell lines after 72 hours of treatment. |

| Therapeutic Window | IC50 in healthy PBMCs: 3.7 to 8.8 µM | Suggests a potentially favorable selective toxicity towards cancer cells. |

Table 2: Synergistic Apoptosis with Venetoclax [1]

| Cell Line Model | This compound Concentration | Venetoclax Concentration | Reported Effect (Apoptosis) |

|---|---|---|---|

| OCI-AML3 (Venetoclax-resistant) | 2.5 µM | 5 µM | >95% of cells |

| U-937 (Partially resistant) | 2.5 µM | 2.5 µM | >95% of cells |

| Kasumi-1 (Partially resistant) | 2.5 µM | 0.6 µM | >95% of cells |

Detailed Experimental Methodology

The study employed standard in vitro protocols to assess this compound's effects [1]:

Cell Viability (MTT) Assay

- Purpose: To determine the concentration that reduces cell viability by 50% (IC50).

- Protocol: Cells were treated with a graded concentration range of this compound (0.000128 to 20 μM) for 72 hours. MTT reagent was added, and the formazan product formed by living cells was quantified spectrophotometrically.

Apoptosis Analysis by Cell Cycle/FACS

- Purpose: To quantify the percentage of cells undergoing apoptosis.

- Protocol: After treatment, cells were fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The increase in the subG1 cell population (cells with fragmented DNA) was used as a key indicator of apoptosis.

Immunoblotting (Western Blot)

- Purpose: To detect changes in the levels of key proteins involved in apoptosis and other stress pathways.

- Protocol: Protein lysates from treated cells were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. The study reported:

- Increased PARP1 cleavage: A definitive marker of caspase-mediated apoptosis.

- Increased γH2AX levels: A marker of DNA double-strand breaks.

- Reduced MCL-1 levels: An anti-apoptotic BCL-2 family protein associated with venetoclax resistance.

- Reduced SQSTM1/p62 levels: Suggests the induction of autophagic flux.

Research Status and Future Directions

This compound is currently in the early preclinical research stage. Its most compelling documented effect is the synergistic induction of apoptosis when combined with the established BCL-2 inhibitor venetoclax, even in models known to be resistant to venetoclax alone [1]. This synergy is mechanistically supported by the observation that this compound can reduce levels of MCL-1, a known driver of resistance to BCL-2 inhibitors like venetoclax [1] [2].

It is important to note that while this compound's ability to reduce MCL-1 and induce autophagy is documented, the search results do not describe it as a direct, high-affinity BCL-2 inhibitor. Its mechanism appears to be more complex and multi-targeted.

References

Cephalochromin molecular targets and pathways

Mechanisms of Action Visualized

Cephalochromin induces cell death through a multi-pronged attack on cancer cells. The following diagram integrates these key mechanisms into a coordinated signaling pathway.

Integrated mechanism of this compound shows cell cycle arrest, apoptosis, and autophagy induction [1] [2].

Quantitative Cytotoxicity Data

This compound's effectiveness has been quantified across multiple cell models. The table below shows its potency and demonstrates its synergistic potential with the approved drug venetoclax.

| Cell Line / Model | This compound IC₅₀ (µM) | Venetoclax IC₅₀ (µM) | Key Context |

|---|---|---|---|

| A549 (Lung Cancer) | 2.8 (at 48h) [2] | Not Tested | Original model for apoptotic activity [2] |

| OCI-AML3 (AML) | Not fully specified | High (Resistant) | Venetoclax-resistant model; 95% apoptosis with combo [1] |

| Kasumi-1 (AML) | IC₅₀ ~0.45 to >20 µM range [1] | Partially Resistant | Synergy observed with low-dose combo [1] |

| U-937 (AML) | IC₅₀ ~0.45 to >20 µM range [1] | Partially Resistant | Synergy observed with low-dose combo [1] |

| Healthy PBMCs | 3.7 - 8.8 µM [1] | Not Tested | Suggests a potential therapeutic window [1] |

Key Experimental Protocols

To help you evaluate and potentially build upon this research, here are the core methodologies used in the cited studies.

1. Cell Viability and IC₅₀ Determination (MTT Assay)

- Purpose: To determine the compound concentration that reduces cell viability by 50% (IC₅₀).

- Procedure: Cells are seeded in 96-well plates and treated with a graded concentration range of this compound (e.g., 0.000128 to 20 µM) for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by living cells to a colored formazan product. The absorbance is measured, and data is analyzed to generate dose-response curves and calculate IC₅₀ values [1].

2. Apoptosis Analysis (Flow Cytometry)

- Purpose: To quantify the percentage of cells undergoing programmed cell death.

- Procedure: Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane) and a viability dye like propidium iodide (PI). The stained cells are analyzed by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/dead (Annexin V+/PI+) populations [1] [2].

3. Cell Cycle Analysis (Flow Cytometry)

- Purpose: To assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify a sub-G1 population (indicative of apoptotic cells with fragmented DNA).

- Procedure: After treatment, cells are fixed, treated with RNase, and stained with a DNA-binding dye such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase is determined using analysis software [1] [2].

4. Protein Expression Analysis (Western Blot/Immunoblotting)

- Purpose: To detect changes in the levels of specific proteins and protein modifications (cleavage, phosphorylation) involved in signaling pathways.

- Procedure: Protein is extracted from treated cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is probed with specific primary antibodies against targets of interest (e.g., PARP, caspases, γH2AX, MCL-1, survivin, LC3), followed by enzyme-linked secondary antibodies. Detection is performed using chemiluminescence, and band intensity is quantified [1] [2].

5. Assessment of Mitochondrial Membrane Potential (MMP)

- Purpose: To evaluate mitochondrial health, as a loss of MMP is a key event in intrinsic apoptosis.

- Procedure: Treated cells are loaded with a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in active mitochondria. The fluorescence intensity, which is dependent on the MMP, is measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP and mitochondrial disruption [2].

Research Implications and Future Directions

The evidence positions this compound as a compelling candidate for further investigation, particularly in the context of therapy-resistant cancers. The most significant finding is its synergistic effect with venetoclax in models of acute myeloid leukemia (AML) that are otherwise partially or highly resistant to venetoclax alone [1]. This suggests a potential strategy to overcome drug resistance.

The activity across multiple AML cell lines and the preliminary evidence of a therapeutic window (higher IC₅₀ in healthy peripheral blood mononuclear cells) are positive indicators for its selectivity [1]. Future research should focus on:

- Validating these findings in more complex models, such as patient-derived xenografts.

- Further elucidating the precise molecular mechanism by which this compound reduces key proteins like MCL-1 and induces autophagy.

- Exploring its potential in other cancer types where mitochondrial apoptosis and cell cycle regulation are critical.

References

Cephalochromin biological activity overview

Mechanisms of Action

Cephalochromin, a compound derived from the fungus Cosmospora vilior, exerts its biological activity through multiple interconnected mechanisms that disrupt cancer cell proliferation and survival.

- Cell Cycle Arrest: this compound induces G0/G1 phase arrest by downregulating key cell cycle regulators. Studies in human non-small-cell lung cancer cells (A549) show it reduces expression of cyclin D1, cyclin E, Cdk2, and Cdk4 [1].

- Induction of Apoptosis: It triggers mitochondria-mediated apoptosis characterized by reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential (MMP), and activation of caspase cascades [1]. It reduces anti-apoptotic proteins Bcl-xL and survivin, while activating caspase-8, -9, -3 and cleaving PARP [1] [2].

- Induction of Autophagy: Treatment increases LC3 II levels, indicating autophagy induction which may contribute to its antineoplastic effects [1] [2]. Reduced SQSTM1/p62 levels in AML cell models further corroborate autophagy activation [2].

- Synergy with Targeted therapy: In venetoclax-resistant AML models, this compound shows synergistic effects when combined with venetoclax, overcoming resistance possibly through autophagy induction and MCL-1 reduction [2].

Quantitative Biological Activity

The tables below summarize key quantitative findings on this compound's activity across different experimental models.

Table 1: Cytotoxic Activity (IC50) of this compound

| Cell Line / Cell Type | Cancer Type | IC50 Value | Experimental Context |

|---|---|---|---|

| A549 [1] | Non-Small-Cell Lung Cancer | 2.8 μM | 48-hour treatment |

| 12 AML cell lines [2] | Acute Myeloid Leukemia | 0.45 to >20 μM | 72-hour treatment (range across lines) |

| Healthy PBMCs [2] | Healthy Donors | 3.7 to 8.8 μM | 72-hour treatment (range across donors) |

Table 2: Key Molecular Changes Induced by this compound

| Observed Effect | Molecular Change | Experimental Model |

|---|---|---|

| G0/G1 Cell Cycle Arrest [1] | ↓ Cyclin D1, Cyclin E, Cdk2, Cdk4 | A549 lung cancer cells |

| Apoptosis Induction [1] | ↑ ROS, ↓ MMP, ↓ Bcl-xL, ↓ Survivin, ↑ Cleaved Caspases-8, -9, -3, ↑ Cleaved PARP | A549 lung cancer cells |

| Autophagy Induction [1] [2] | ↑ LC3 II, ↓ SQSTM1/p62 | A549 lung cancer cells & AML cell lines |

| DNA Damage [2] | ↑ γH2AX | AML cell lines (Kasumi-1, U-937, OCI-AML3) |

| Synergy with Venetoclax [2] | ↓ MCL1 | Venetoclax-resistant AML cells (OCI-AML3) |

Experimental Protocols

To help you evaluate or replicate these findings, here are summaries of the key methodologies used in the cited research.

Cytotoxicity and IC50 Determination (MTT Assay)

- Cell Plating: Plate cells in 96-well plates at a density optimized for linear growth over the assay period [2].

- Compound Treatment: Treat cells with a graded concentration range of this compound (e.g., 0.000128 to 20 μM) [2]. Include negative control (vehicle-only) and blank (media-only) wells.

- Incubation and Detection: Incubate for a specified duration (e.g., 48-72 hours). Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate further to allow formazan crystal formation by viable cells. Solubilize crystals with DMSO or specified solvent [2].

- Analysis: Measure absorbance at 570 nm. Calculate percentage cell viability relative to the control and determine IC50 values using non-linear regression analysis.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

- Cell Staining for Cell Cycle: After treatment, fix cells with 70% ethanol and treat with RNase. Stain cellular DNA with a fluorescent dye like Propidium Iodide (PI) [1] [2].

- Staining for Apoptosis: Use an Annexin V-FITC/PI apoptosis detection kit to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

- Data Acquisition and Analysis: Analyze stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in Sub-G1 (apoptotic), G0/G1, S, and G2/M phases based on DNA content [1] [2].

Protein Expression Analysis by Western Blotting

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration [1].

- Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane [1].

- Antibody Incubation: Block membrane and incubate with primary antibodies against target proteins (e.g., Cyclin D1, PARP, Caspases, LC3, γH2AX, MCL1). Follow with HRP-conjugated secondary antibodies [1] [2].

- Detection: Use enhanced chemiluminescence (ECL) substrate to visualize protein bands. Use housekeeping proteins like GAPDH or β-actin as loading controls [1].

Signaling Pathways

The diagram below illustrates the complex signaling network through which this compound exerts its antineoplastic effects, based on current research.

This compound's multimodal mechanism of action against cancer cells.

Future Research & Conclusion

Therapeutic Potential: this compound shows promise as a multifaceted anticancer agent, particularly given its ability to induce multiple cell death mechanisms and synergize with venetoclax in resistant AML models [2]. Its apparent therapeutic window between effects on cancer cells and healthy PBMCs warrants further investigation [2].

Research Gaps and Directions:

- In Vivo Efficacy: Current data is largely from in vitro models; studies in animal models are crucial to validate efficacy and safety [1] [2].

- Broader Cancer Spectrum: Activity should be tested across a wider range of cancer types [1] [2].

- Synergy Mechanisms: The precise molecular basis for its synergy with venetoclax requires elucidation [2].

- Formulation Development: Advancing this compound towards therapeutic use will require solving challenges related to solubility, stability, and delivery.

References

Biological Activities & Mechanisms of Action

Cephalochromin exhibits a dual mechanism of action, targeting both cancer cells and bacteria. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, while its antibacterial action involves the inhibition of a key enzyme in bacterial fatty acid synthesis.

Antibacterial Mechanism

This compound is a validated inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) [1]. This enzyme is essential for the final step of bacterial fatty acid biosynthesis. The diagram below illustrates this targeted pathway.

This compound inhibits bacterial FabI, blocking fatty acid synthesis.

- Key Evidence: FabI-overexpressing Staphylococcus aureus showed reduced susceptibility to this compound, confirming FabI as its primary antibacterial target [1].

- Spectrum of Activity: It is effective against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 μg/mL [2].

Anticancer Mechanism

In cancer cells, this compound promotes cell death through multiple interconnected pathways, including apoptosis, cell cycle arrest, and autophagy.

>this compound induces cancer cell death via multiple pathways.

Quantitative Cytotoxicity Data

The potency of this compound has been tested across various cell models. Key quantitative data from research is summarized in the table below.

| Cell Line / Organism | Assay / Model | Reported IC₅₀ / MIC | Key Findings |

|---|---|---|---|

| A549 (Human non-small-cell lung cancer) | MTT assay (48h) [3] | 2.8 μM | Induced G0/G1 cell cycle arrest & apoptosis [3] |

| 12 AML Cell Lines (e.g., HEL, HL-60, MOLM-13) | MTT assay (72h) [4] | 0.45 to >20 μM | IC₅₀ varied across lines; induced apoptosis & DNA damage (↑ γH2AX) [4] |

| Healthy PBMCs (Peripheral Blood Mononuclear Cells) | MTT assay (72h) [4] | 3.7 to 8.8 μM | Suggests a potential therapeutic window for selective toxicity [4] |

| S. aureus (MRSA & QRSA) | Broth microdilution [2] | MIC: 2-8 μg/mL | Inhibits bacterial FabI enzyme [2] [1] |

| E. coli FabI Enzyme | In vitro enzyme assay [1] | IC₅₀: 1.8 μM | Direct inhibition of target enzyme [1] |

| S. aureus FabI Enzyme | In vitro enzyme assay [1] | IC₅₀: 1.9 μM | Direct inhibition of target enzyme [1] |

Research Protocols

For researchers looking to explore this compound, here are summaries of key experimental methodologies from the literature.

In Vitro Cytotoxicity (MTT) Assay [4]

This protocol is used to determine the effect of this compound on cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a standardized density.

- Treatment: Treat cells with a graded concentration series of this compound (e.g., 0.000128 to 20 μM) for a set period (e.g., 72 hours).

- Incubation: Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.

- Solubilization: Add a detergent solution to dissolve the formed crystals.

- Quantification: Measure the absorbance at 570 nm using a plate reader. The IC₅₀ value can be calculated from the dose-response curve.

Analysis of Apoptosis by Flow Cytometry [4] [3]

This method quantifies the percentage of cells undergoing apoptosis.

- Treatment & Harvesting: Treat cells with this compound at desired concentrations and time points, then harvest them.

- Staining: Stain the cells with a propidium iodide (PI) solution.

- Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak (hypodiploid cells) in the cell cycle histogram represents apoptotic cells.

Western Blotting for Mechanism Elucidation [4] [3]

This technique detects changes in protein expression and cleavage resulting from this compound treatment.

- Protein Extraction: Lyse control and treated cells to extract total protein.

- Electrophoresis: Separate proteins by molecular weight using SDS-PAGE gel.

- Transfer: Transfer proteins from the gel onto a nitrocellulose or PVDF membrane.

- Antibody Probing: Incubate the membrane with specific primary antibodies (e.g., against PARP, γH2AX, MCL-1, survivin, Bcl-xL, or LC3).

- Detection: Incubate with a labeled secondary antibody and use a detection system to visualize the protein bands, indicating levels of target proteins.

Current Research & Development Context

This compound fits within a broader trend where natural products (NPs) continue to be a valuable source for new drugs. Between 2014 and 2024, 9.7% of all new drug approvals were NPs or NP-derivatives, highlighting their enduring importance [5]. Research into this compound derivatives is ongoing, with newly discovered compounds like prenylcephalochromins A and B showing α-glucosidase inhibitory activity [6].

A particularly promising finding is this compound's synergistic effect with venetoclax, a BCL-2 inhibitor used in acute myeloid leukemia (AML). Studies show the combination induces apoptosis in over 95% of cells even in venetoclax-resistant AML models, potentially by reducing MCL-1 levels and inducing autophagy [4].

References

- 1. , a FabI-directed antibacterial of microbial origin this compound [pubmed.ncbi.nlm.nih.gov]

- 2. CAS#: 25908-26-3 this compound [chemicalbook.com]

- 3. induces G0/G1 cell cycle arrest and apoptosis in... This compound [hub.tmu.edu.tw]

- 4. PB1826: cellular and molecular characterization of the antineoplastic... [pmc.ncbi.nlm.nih.gov]

- 5. - Natural compounds in clinical trials and drug approvals product derived [pubs.rsc.org]

- 6. Two new this compound derivative from the Alternaria sp. ZG22 [pubmed.ncbi.nlm.nih.gov]

Cephalochromin initial research studies

Cephalochromin Overview

This compound is a homodimeric naphthopyranone isolated from various fungal species. Its structure features both axial chirality (due to the hindered rotation along the biaryl axis) and central chirality (from the C-2 and C-2' stereogenic centers) [1]. The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C₂₈H₂₂O₁₀ [2] |

| Molecular Weight | 518.5 g/mol [2] |

| CAS Number | 25908-26-3 [2] |

| Source Organisms | Fungi such as Cosmospora vilior, Alternaria species, Plenodomus influorescens, and others [3] [4] [5] |

| Key Structural Features | 9,9'-linked dimeric bis-naphtho-γ-pyrone [2] |

Mechanisms of Action and Key Findings

Research has elucidated several specific biological activities and mechanisms of action for this compound.

Antibacterial Activity

This compound functions as a FabI-directed antibacterial agent. FabI (enoyl-acyl carrier protein reductase) is a key enzyme in the bacterial fatty acid synthesis pathway (FASII). This compound potently and dose-dependently inhibits this enzyme in pathogens like Staphylococcus aureus and E. coli, disrupting lipid synthesis and leading to bacterial cell death [5]. It demonstrates potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-Resistant Staphylococcus aureus) and QRSA (Quinolone-Resistant Staphylococcus aureus) [5].

Anticancer Activity

This compound exhibits growth-inhibitory and pro-apoptotic effects across various cancer models, with a common theme of inducing mitochondrial disruption [3] [4]. The table below summarizes key quantitative findings:

| Cancer Model | Reported IC₅₀ / Efficacy | Key Findings and Proposed Mechanisms |

|---|

| A549 Non-Small Cell Lung Cancer | 2.8 µM at 48 hours [4] | - Induces G0/G1 cell cycle arrest via downregulation of cyclin D1, cyclin E, Cdk2, Cdk4.

- Triggers mitochondrial apoptosis, increasing ROS, reducing Bcl-xL/survivin, activating caspases (-8, -9, -3) and PARP cleavage. [4] | | Acute Myeloid Leukemia (AML) | IC₅₀ range: 0.45 to >20 µM across 12 cell lines [3] | - Induces apoptosis and DNA damage (increased γH2AX, PARP1 cleavage).

- Reduces MCL1 protein and induces autophagy.

- Shows synergy with Venetoclax to overcome drug resistance in AML models. [3] | | Healthy Peripheral Blood Mononuclear Cells | IC₅₀ range: 3.7 to 8.8 µM [3] | Suggests a potentially favorable therapeutic window compared to activity in some AML cell lines. [3] |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies from the literature.

In Vitro Cytotoxicity and Apoptosis Assay (MTT & Flow Cytometry)

This protocol is used to assess the reduction of cell viability and induction of apoptosis, as performed in AML [3] and lung cancer [4] studies.

- Cell Lines: Can be applied to a wide panel of cancer cell lines (e.g., HEL, HL-60, A549).

- Treatment: Cells are treated with a graded concentration range of this compound (e.g., from 0.000128 µM to 20 µM) for a set period (e.g., 72 hours) [3].

- Viability Measurement: Cell viability is quantified using the MTT assay, which measures the activity of mitochondrial enzymes in living cells.

- Apoptosis Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to measure the percentage of cells in the sub-G1 phase (a marker of apoptotic cells) [3] [4].

- Immunoblotting: Cell lysates can be analyzed by Western blotting to confirm apoptosis through detection of PARP cleavage and DNA damage via γH2AX levels [3].

FabI Enzyme Inhibition Assay

This method identifies and characterizes this compound's antibacterial mechanism [5].

- Enzyme Source: Use purified FabI enzyme from S. aureus or E. coli.

- Reaction: The assay measures the FabI-catalyzed reduction of crotonyl-CoA to butyryl-CoA by monitoring the oxidation of NADH to NAD⁺, which causes a decrease in absorbance at 340 nm.

- Inhibition Testing: this compound is incubated with the enzyme and substrates. A decrease in the rate of absorbance change indicates inhibition of FabI activity.

- Data Analysis: The concentration-dependent inhibitory effect (IC₅₀) is determined by testing the compound across a range of concentrations [5].

Signaling Pathways in Cancer Cells

The anticancer activity of this compound primarily involves inducing mitochondrial-mediated apoptosis. The following diagram synthesizes the signaling pathways identified in lung cancer [4] and AML [3] studies:

This synthesized pathway illustrates the multifaceted mechanism by which this compound triggers cancer cell death.

Future Research Directions

The search results indicate several promising and emerging research areas for this compound:

- Overcoming Drug Resistance: Its synergistic effect with venetoclax to target venetoclax-resistant Acute Myeloid Leukemia represents a highly promising therapeutic strategy [3].

- Solid Tumor Research: While activity has been shown in lung cancer, its efficacy in other solid tumors remains largely unexplored [4].

- Other Biological Activities: Early references in the search results also allude to potential anti-phytopathogenic activity, suggesting applications in crop protection [2].

References

- 1. Determination of the absolute configurations at stereogenic centers in... [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 25908-26-3 [smolecule.com]

- 3. PB1826: cellular and molecular characterization of the antineoplastic... [pmc.ncbi.nlm.nih.gov]

- 4. induces G0/G1 cell cycle arrest and apoptosis in... This compound [hub.tmu.edu.tw]

- 5. This compound, a FabI-directed antibacterial of microbial origin - ScienceDirect [sciencedirect.com]

Quantitative Data on Cephalochromin Production & Bioactivity

The table below summarizes key quantitative data from the literature on cephalochromin's production and its biological activities.

| Aspect | Quantitative Data | Experimental Context / Assay | Source |

|---|---|---|---|

| Production Enhancement | Production "specifically enhanced" in co-culture; "significantly different metabolite profile" | Co-culture of Plenodomus influorescens & Pyrenochaeta nobilis on solid PDA medium. [1] | |

| Antibacterial Activity (FabI Inhibition) | IC₅₀ of 1.9 µM (S. aureus FabI), 1.8 µM (E. coli FabI) | In vitro enzyme inhibition assay. [2] | |

| Antibacterial Activity (Whole Cell) | IC₅₀ of 0.9 µg/mL against Xanthomonas campestris | Anti-phytopathogenic activity assay. [1] | |

| Antifungal/Oomycete Activity | IC₅₀ of 1.7 µg/mL against Phytophthora infestans | Anti-phytopathogenic activity assay. [1] | |

| Cytotoxic Activity | IC₅₀ of 2.8 µM at 48 hours (A549 human non-small-cell lung cancer cells) | MTT or similar cell viability assay. [3] |

Detailed Experimental Protocol for Enhanced this compound Production

This protocol provides a step-by-step method for inducing and detecting this compound through fungal co-cultivation, based on the study by [1].

Strain Selection and Preparation

- Fungal Isolates: Obtain the partner strains. The most effective pair reported is:

- Strong Partner: Plenodomus influorescens

- Weak Partner: Pyrenochaeta nobilis

- Rationale for Partner Selection: The "strong" partner is defined by potent anti-phytopathogenic activity (>80% inhibition against at least two pathogens), while the "weak" partner falls below this threshold. This strength disparity often predicts a competitive interaction that stimulates secondary metabolism. [1]

- Culture Maintenance: Maintain pure cultures on Potato Dextrose Agar (PDA) slants or plates. Sub-culture every 2-4 weeks and incubate at 25-28°C.

Inoculum Preparation

- From fresh PDA plates, prepare spore/cell suspensions of each fungus in a sterile electrolyte solution (e.g., 0.9% NaCl, 0.05% Tween 80).

- Filter the suspension through sterile glass wool or a fine mesh to remove mycelial fragments.

- Adjust the spore concentration to a standardized density (e.g., 1 × 10⁶ spores/mL) using a hemocytometer or spectrophotometer.

Co-cultivation Setup

- Medium: Use solid Potato Dextrose Agar (PDA) as the cultivation medium.

- Inoculation: On a single PDA plate, spot-inoculate the two partner strains simultaneously.

- Place inoculation points approximately 3-4 cm apart.

- Control Mono-cultures: Inoculate each strain individually on separate PDA plates under identical conditions.

- Incubation: Incubate all plates (co-cultures and mono-cultures) at 25°C for 21 days in the dark. [1]

Metabolite Extraction

- After the incubation period, the entire agar plate (including the fungal biomass and the underlying agar) is cut into small pieces.

- Transfer the chopped agar to a clean glass vessel and add an appropriate volume of Ethyl Acetate (EtOAc) for extraction (e.g., 150-200 mL per plate).

- Shake or sonicate the mixture for several hours to ensure complete extraction.

- Filter the extract to remove solid debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude dry extract.

- Weigh the extract to determine the crude yield. [1]

Analytical and Bioactivity Assessment

- Chemical Analysis:

- UPLC-QToF-HRMS/MS: Re-dissolve the crude extract and analyze using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight High-Resolution Tandem Mass Spectrometry.

- Molecular Networking: Process the HRMS/MS data with software like Global Natural Products Social Molecular Networking (GNPS) to visualize the metabolome. The emergence of a specific cluster for this compound in the co-culture, absent or less intense in mono-cultures, indicates enhanced production. [1] [4]

- Bioactivity Testing:

- Test crude extracts against a panel of phytopathogens (e.g., Xanthomonas campestris, Phytophthora infestans) to confirm enhanced antibiotic activity, which indirectly suggests this compound induction. [1]

- Use a serial dilution method to determine the IC₅₀ values of active fractions or purified this compound.

The following diagram illustrates the core workflow of this co-cultivation protocol.

Mechanism of Action & Application Potential

Understanding this compound's biological targets is crucial for guiding its application in drug development.

- Primary Antibacterial Target: this compound is a direct inhibitor of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis pathway (FAS-II). This was confirmed through enzyme inhibition assays, correlation with halted cellular fatty acid synthesis, and reduced susceptibility in FabI-overexpressing Staphylococcus aureus. [2] This FabI-directed activity makes it a promising lead for novel antibacterial development.

- Anticancer Mechanism: In A549 human non-small-cell lung cancer cells, this compound induces G0/G1 cell cycle arrest and apoptosis. The mechanism involves:

- Down-regulation of cyclin D1, cyclin E, Cdk2, and Cdk4.

- Mitochondrial disruption, leading to loss of membrane potential and generation of reactive oxygen species (ROS).

- Activation of caspase-8, -9, and -3, and cleavage of PARP.

- Down-regulation of anti-apoptotic proteins Bcl-xL and survivin. [3]

The diagram below integrates these mechanistic pathways.

Conclusion

The co-cultivation of carefully selected fungal partners, specifically Plenodomus influorescens and Pyrenochaeta nobilis, is a powerful strategy to enhance the production of this compound. This approach leverages microbial competition to awaken silent biosynthetic pathways. The resulting this compound is a dual-action natural product with demonstrated FabI-directed antibacterial activity and potent anticancer properties via induction of cell cycle arrest and mitochondrial apoptosis, making it a highly promising candidate for further drug development.

References

- 1. Design of Fungal Co - Cultivation Based on Comparative Metabolomics... [pmc.ncbi.nlm.nih.gov]

- 2. , a FabI-directed antibacterial of this compound origin microbial [pubmed.ncbi.nlm.nih.gov]

- 3. induces G0/G1 cell cycle arrest and apoptosis in... This compound [hub.tmu.edu.tw]

- 4. Frontiers | Molecular Networking-Based Metabolome and Bioactivity... [frontiersin.org]

Comprehensive Application Note: Evaluating Cephalochromin Cytotoxicity Using MTT Assay in Acute Myeloid Leukemia Models

Introduction to Cephalochromin and Its Antileukemic Potential

This compound is a natural compound derived from the fungus Cosmopora vilior that has recently emerged as a promising antileukemic agent with unique mechanisms of action. Recent investigations have demonstrated that this compound exhibits pro-apoptotic effects and significant inhibition of cell growth across multiple cancer models, particularly in Acute Myeloid Leukemia (AML). AML represents a devastating hematological malignancy with particularly poor outcomes for elderly patients who cannot tolerate intensive chemotherapy protocols. The current standard of care for AML, the "7+3" regimen (cytarabine plus daunorubicin), has remained largely unchanged for decades, creating an urgent need for novel therapeutic approaches. The BCL-2 inhibitor venetoclax has provided advances for patients ineligible for intensive therapy, yet approximately 40% of treated patients develop resistance, highlighting the critical need for alternative treatment strategies [1].

The therapeutic potential of this compound lies in its multi-faceted mechanism of action, which includes induction of mitochondrial damage, stimulation of autophagy, and disruption of cell cycle controllers such as cyclins and survivin (BIRC5). Molecular analyses have revealed that this compound treatment increases PARP1 cleavage and γH2AX levels, indicating activation of apoptotic pathways and DNA damage responses, respectively. Additionally, this compound demonstrates synergistic effects when combined with venetoclax, particularly in venetoclax-resistant models, making it an exceptionally promising candidate for further drug development [1]. This application note provides a comprehensive protocol for evaluating this compound cytotoxicity using the robust and widely-adopted MTT assay, enabling standardized assessment of its antileukemic activity across diverse experimental models.

MTT Assay Principle and Relevance for Cytotoxicity Assessment

The MTT assay is a cornerstone colorimetric method in cell biology and toxicology research for evaluating cell viability and proliferation in response to experimental treatments. The fundamental principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [2] [3]. This reduction occurs primarily through the activity of succinate dehydrogenase in the mitochondrial electron transport chain, though other cellular reductases also contribute. The amount of formazan produced is directly proportional to the number of viable cells present and can be quantified spectrophotometrically after dissolution with an appropriate solvent [4].

The relevance of the MTT assay for cytotoxicity assessment of this compound stems from several methodological advantages. First, the assay provides a sensitive indicator of cellular metabolic activity, reflecting mitochondrial function—a particularly relevant endpoint given this compound's documented effects on mitochondrial integrity [1]. Second, the MTT assay has been extensively validated in leukemia models, including the 12 AML cell lines used in initial this compound screening. Third, the format is readily adaptable to high-throughput screening, facilitating efficient testing of multiple this compound concentrations and combination therapies. Importantly, unlike assays that measure direct cytotoxicity through membrane integrity (e.g., LDH release), the MTT assay reflects metabolic compromise that may precede actual cell death, potentially providing earlier detection of compound effects [5].

Table 1: Comparison of Cytotoxicity Assays for Antileukemic Drug Screening

| Assay Type | Principle | Advantages | Limitations | Suitability for this compound |

|---|---|---|---|---|

| MTT | Reduction of tetrazolium salt by metabolically active cells | High sensitivity, well-established, inexpensive | Formazan insolubility requires additional step, potential interference with test compounds | Excellent - directly measures mitochondrial function targeted by this compound |

| XTT/MTS/WST | Reduction to water-soluble formazan products | No solubilization step, more rapid | Cell-impermeable, may underestimate intracellular activity | Good alternative, but may not fully capture intracellular effects |

| LDH Release | Measures lactate dehydrogenase release from damaged cells | Direct marker of membrane integrity, no metabolic interference | Less sensitive for early cytotoxicity, requires supernatant collection | Complementary to MTT for confirming mechanisms |

| ATP Assay | Quantification of cellular ATP levels | Very sensitive, direct correlation with viable cell number | More expensive, requires specialized reagents | Excellent for viability confirmation, but higher cost |

| SRB Assay | Measures cellular protein content | Not dependent on metabolism, stable endpoint | Does not distinguish cytostasis from cytotoxicity | Good for endpoint studies, may miss early metabolic effects |

Experimental Design and Materials

Cell Lines and Culture Conditions

The evaluation of this compound cytotoxicity requires appropriate leukemia models that represent the disease heterogeneity. Initial characterization studies have utilized 12 AML cell lines, including HEL, HL-60, Kasumi-1, KU812, K-562, MOLM-13, MV4-11, NB4, OCI-AML3, SET-2, THP-1, and U-937 [1]. These models encompass various molecular subtypes of AML and demonstrate different sensitivity patterns to conventional therapies. The OCI-AML3 cell line is particularly valuable as it represents a model of venetoclax resistance, allowing assessment of this compound's potential to overcome treatment resistance. For comparative purposes, healthy peripheral blood mononuclear cells (PBMCs) should be included to evaluate potential therapeutic window and selective cytotoxicity against malignant versus normal cells [1].

Optimal assay performance requires careful attention to cell culture conditions. Cells should be maintained in appropriate medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ humidified atmosphere. For the MTT assay specifically, cells should be in logarithmic growth phase at the time of plating, as stationary phase cells may exhibit reduced metabolic activity and consequently lower MTT reduction capacity. It is critical to avoid microbial contamination and maintain consistent passaging schedules to ensure reproducible results. Cells should be harvested using standard techniques (trypsinization for adherent lines, direct collection for suspension cultures) and counted using a hemocytometer or automated cell counter to ensure accurate plating densities [2] [4].

Reagents and Instrumentation

Table 2: Required Reagents and Equipment for this compound MTT Assay

| Category | Specific Items | Specifications/Notes |

|---|---|---|

| Test Compounds | This compound | Prepare stock solution in DMSO; typically tested at 0.000128-20 μM [1] |

| Venetoclax (for combination studies) | Positive control for combination experiments | |

| MTT Assay Components | MTT reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; prepare 5 mg/mL in PBS [2] |

| Solubilization solution | DMSO, acidified ethanol, or 0.1% NP-40 in isopropanol [2] [4] | |

| Serum-free medium | Phenol red-free recommended to reduce background [2] | |

| Cell Culture Supplies | Cell lines | AML lines as described above; maintain in appropriate culture media |

| Multiwell plates | 96-well plates with clear flat bottoms for absorbance reading | |

| Sterile tissue culture supplies | Pipettes, tips, tubes, etc. | |

| Instrumentation | Microplate reader | Spectrophotometer capable of reading 570-590 nm with reference filter (630-690 nm) [6] |

| CO₂ incubator | Maintained at 37°C, 5% CO₂ | |

| Centrifuge | For suspension cells (if processing required) | |

| Biological safety cabinet | For sterile procedures |

Step-by-Step Experimental Protocol

Preparation of Reagents and Cells

MTT Stock Solution Preparation: Begin by preparing a 5 mg/mL MTT solution in phosphate-buffered saline (PBS). Filter sterilize the solution using a 0.2 μm filter to remove any undissolved particles or microbial contaminants. Aliquot and store at -20°C protected from light; under these conditions, the solution remains stable for at least six months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods [2] [4]. Solubilization Solution Preparation: Prepare a solution of 4 mM HCl with 0.1% NP-40 in isopropanol. Alternatively, dimethyl sulfoxide (DMSO) or acidified ethanol (90% ethanol containing 10% 1N HCl) may be used. The solubilization solution should be stored at room temperature in a tightly sealed container [2].

This compound Dilution Series: Prepare a 20 mM stock solution of this compound in DMSO, then serially dilute in complete culture medium to create a concentration gradient. Based on published studies, the recommended testing range is 0.000128 to 20 μM, with 1:5 serial dilutions providing optimal coverage of the dose-response curve [1]. Include appropriate controls: vehicle control (DMSO at the highest concentration used, typically <0.1%), positive control (established cytotoxic agent such as venetoclax), and blank control (medium only, no cells). Cell Preparation: Harvest exponentially growing cells and prepare a suspension at appropriate density based on the growth characteristics of each cell line. For most AML lines, plating at 5,000-10,000 cells per well in 96-well plates provides optimal density after 72 hours of incubation [1].

MTT Assay Procedure

The following workflow illustrates the key steps in the MTT assay procedure:

Cell Seeding and Treatment: Plate cells in 96-well plates at optimal density in 100 μL complete medium per well. Include appropriate control wells: blank controls (medium only, no cells), vehicle controls (cells with DMSO vehicle), and positive controls (cells with known cytotoxic agent). Allow cells to adhere and recover for 24 hours at 37°C, 5% CO₂. After the recovery period, add this compound test solutions in fresh medium at the predetermined concentration range. Include triplicate wells for each concentration to ensure statistical reliability. Incubate the treated cells for 72 hours at 37°C, 5% CO₂; this extended incubation period allows for comprehensive assessment of cytotoxicity and detection of delayed effects [1].

MTT Incubation and Formazan Solubilization: Following the 72-hour treatment period, carefully remove the medium from each well. For suspension cells, centrifuge plates at 1,000 × g for 5 minutes before medium removal to prevent cell loss. Add 50 μL of serum-free medium followed by 50 μL of MTT solution (5 mg/mL) to each well. Return plates to the incubator for 3 hours, protected from light. During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals. After incubation, add 150 μL of solubilization solution to each well. Wrap the plate in foil and place on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. If crystals persist, gently pipette the solution or extend the shaking time [2] [4].

Absorbance Measurement: Using a microplate reader, measure the absorbance of each well at 590 nm, with a reference wavelength of 630-690 nm to correct for background interference. Read the plate within 1 hour after solubilization to prevent precipitation or degradation of the formazan product [2] [6]. For optimal results, ensure the absorbance of the control wells (untreated cells) falls within the linear range of the spectrophotometer, typically between 0.2 and 2.0 absorbance units. If values exceed this range, adjust the cell seeding density or dilution factor accordingly in subsequent experiments.

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

The fundamental principle of MTT data analysis involves correlating absorbance values with cell viability. Begin by averaging the replicate absorbance readings for each test condition. Subtract the average absorbance of the blank controls (medium with MTT and solubilization solution, but no cells) from all test values to correct for background. Calculate the percentage cell viability for each this compound concentration using the following formula [2] [4]:

Cell Viability (%) = (Absorbanceₜₑₛₜ / Absorbanceᵥₑₕᵢcₗₑ) × 100

Where Absorbanceₜₑₛₜ represents the background-corrected absorbance of this compound-treated cells, and Absorbanceᵥₑₕᵢcₗₑ represents the background-corrected absorbance of vehicle-treated control cells.

Alternatively, percentage cytotoxicity can be calculated using [2]:

Cytotoxicity (%) = 100 × (Absorbanceᵥₑₕᵢcₗₑ - Absorbanceₜₑₛₜ) / Absorbanceᵥₑₕᵢcₗₑ

For concentration-response studies, plot percentage viability or cytotoxicity against the logarithm of this compound concentration. Fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) – the concentration that reduces cell viability by 50% compared to vehicle controls [1]. This parameter allows quantitative comparison of this compound potency across different cell lines and experimental conditions.

Statistical Analysis and Quality Control

Statistical significance should be assessed using appropriate methods. For comparison of multiple treatment groups, apply one-way or two-way ANOVA followed by post-hoc tests such as Bonferroni correction. Data from multiple independent experiments (typically n≥3) should be pooled and expressed as mean ± standard deviation or standard error of the mean [1]. For combination studies with venetoclax, statistical comparison of IC₅₀ values between single-agent and combination treatments can identify synergistic, additive, or antagonistic interactions.

Quality control measures are essential for reliable data interpretation. Include validation parameters such as coefficient of determination (r²) for standard curves, Z-factor for assay robustness assessment, and careful documentation of any experimental deviations. The assay should demonstrate appropriate linear range between cell number and absorbance, typically between 1,000-50,000 cells/well for most AML lines [7]. Data should be rejected if vehicle control wells show evidence of contamination, abnormal morphology, or absorbance values outside historical control ranges.

Technical Considerations and Troubleshooting

Critical Factors for Assay Success

Several technical factors require careful attention to ensure reliable and reproducible MTT assay results for this compound testing. Serum and phenol red in culture medium can generate background signal; thus, the Abcam protocol recommends using serum-free medium during MTT incubation [2]. The MTT incubation time must be optimized for different cell lines – insufficient incubation underestimates viability, while excessive incubation may lead to formazan crystal formation in dying cells. Most AML cell lines require 3-4 hours incubation under standard conditions [2]. Cell density significantly impacts assay linearity and sensitivity; preliminary experiments should establish the optimal seeding density for each cell line to ensure absorbance readings remain within the linear range of the spectrophotometer at the end of the treatment period [7].

The solubilization method requires particular attention. Incomplete dissolution of formazan crystals represents a common source of variability. Agitation for 15 minutes is typically sufficient, but stubborn crystals may require extended shaking, gentle pipetting, or brief sonication. DMSO generally provides efficient solubilization, but may not be compatible with certain plasticware; isopropanol-based solutions offer an alternative [2]. When testing this compound in combination with other agents, potential chemical interactions with the MTT reagent should be considered. Reducing compounds can non-enzymatically reduce MTT, generating false-positive viability signals. Appropriate controls (cell-free wells containing culture medium with test compounds plus MTT) can identify such interference [7].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound MTT Assay

| Problem | Potential Causes | Solutions |

|---|---|---|

| High background absorbance | Serum interference, phenol red, incomplete removal of culture medium | Use serum-free medium during MTT incubation; ensure complete medium removal; include appropriate blank controls |

| Low signal intensity | Insufficient cell numbers, short MTT incubation, inactive MTT reagent | Optimize cell seeding density; extend MTT incubation time (up to 4 hours); prepare fresh MTT solution |

| High variability between replicates | Inconsistent cell seeding, uneven formazan solubilization, edge effects in plate | Ensure homogeneous cell suspension when plating; extend shaking time for complete solubilization; avoid using perimeter wells or account for evaporation |

| Inconsistent results between experiments | Changes in cell passage number, reagent lot variations, incubation temperature fluctuations | Use consistent cell passage range (<20 passages between experiments); validate new reagent lots; monitor incubator temperature stability |

| No concentration-response | Incorrect this compound dilution, degradation of compound, insufficient treatment duration | Verify serial dilution technique; prepare fresh stock solutions; extend treatment time to 72 hours |

| Precipitate formation after solubilization | Incompatible solubilization solution, incomplete dissolution | Filter solution if precipitate persists; try alternative solubilization methods (DMSO vs. isopropanol-based) |

Applications and Conclusion

The MTT assay protocol described herein enables comprehensive evaluation of This compound cytotoxicity across diverse AML models, providing critical data for drug development decision-making. Published studies employing this approach have demonstrated that this compound exhibits a favorable therapeutic window, with IC₅₀ values in healthy peripheral blood mononuclear cells (3.7-8.8 μM) generally higher than those in many AML lines (0.45 to >20 μM, varying by cell line) [1]. This selective cytotoxicity underscores its potential as a promising antineoplastic agent. Furthermore, the ability of this compound to synergize with venetoclax in resistant models such as OCI-AML3 suggests potential for combination therapies addressing a significant clinical challenge in AML management.

The mechanistic insights gained through well-executed MTT assays extend beyond simple viability assessment. When integrated with complementary methodologies—cell cycle analysis, apoptosis detection, and protein expression studies—the MTT assay provides a foundation for understanding this compound's mode of action. The observed reduction in MCL-1 levels and SQSTM1/p62 following this compound treatment suggests involvement of both apoptotic and autophagic pathways, highlighting its multi-faceted mechanism [1]. These findings position this compound as a compelling candidate for further preclinical development, with the standardized MTT protocol serving as an essential tool for consistent evaluation across research settings.

References

- 1. PB1826: cellular and molecular characterization of the antineoplastic... [pmc.ncbi.nlm.nih.gov]

- 2. | Abcam MTT assay protocol [abcam.com]

- 3. - Wikipedia MTT assay [en.wikipedia.org]

- 4. | AAT Bioquest MTT Assay [aatbio.com]

- 5. Analysis of Comparative , from... | IntechOpen Cytotoxicity Assays [intechopen.com]

- 6. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]

- 7. Limitations of the 3-(4,5-dimethylthiazol-2-yl)... [bmcresnotes.biomedcentral.com]

Application Notes and Protocols: Investigating the Concentration-Dependent Pro-Apoptotic Effects of Cephalochromin in Hematological Malignancies

Introduction to Cephalochromin as an Antineoplastic Agent

This compound is a fungal-derived compound isolated from the fermented broth of Cosmospora vilior that has recently emerged as a promising antineoplastic agent with particular relevance in hematological malignancies. This natural product has demonstrated significant pro-apoptotic effects and potent inhibition of cell growth across various cancer models, primarily through induction of apoptosis, mitochondrial damage, and autophagy. Its molecular targets include key cell cycle controllers such as cyclins and survivin (BIRC5), positioning it as a viable candidate for oncotherapeutic development [1]. In the context of acute myeloid leukemia (AML), this compound's activity is especially valuable given the limitations of current standard therapies, particularly for elderly patients who often cannot tolerate intensive chemotherapy protocols like the traditional "7 + 3" regimen (cytarabine plus daunorubicin) and are ineligible for bone marrow transplantation [1].

The therapeutic potential of this compound extends beyond single-agent application, showing promising synergistic effects when combined with established therapies such as venetoclax, a BCL-2 inhibitor approved for AML patients ineligible for intensive chemotherapy. This combination strategy addresses the critical clinical challenge of venetoclax resistance, which affects approximately 40% of treated AML patients [1]. The compelling need for novel antileukemic agents that can overcome resistance mechanisms while maintaining acceptable safety profiles underscores the importance of comprehensively characterizing this compound's apoptotic activity and establishing standardized protocols for evaluating its efficacy.

Cytotoxicity Profiling and Concentration-Response Relationships

Quantitative Cytotoxicity Across Hematological Malignancies

The concentration-dependent cytotoxicity of this compound has been systematically evaluated across a diverse panel of human leukemia cell lines using the MTT assay methodology. Cells were treated with graded concentrations of this compound ranging from 0.000128 to 20 μM for 72 hours to establish comprehensive concentration-response relationships [1]. The resulting half-maximal inhibitory concentration (IC₅₀) values demonstrate variable sensitivity across different leukemic cell models, reflecting the compound's breadth of activity.

Table 1: IC₅₀ Values of this compound Across Hematological Malignancy Cell Lines

| Cell Line | Malignancy Type | This compound IC₅₀ (μM) | Venetoclax Sensitivity |

|---|---|---|---|

| OCI-AML3 | Acute Myeloid Leukemia | ~2.5 μM* | Highly resistant |

| Kasumi-1 | Acute Myeloid Leukemia | ~2.5 μM* | Partially resistant |

| U-937 | Acute Myeloid Leukemia | ~2.5 μM* | Partially resistant |

| HEL | Erythroleukemia | 0.45 μM | Not specified |

| HL-60 | Acute Myeloid Leukemia | >20 μM | Not specified |

| MV4-11 | Acute Myeloid Leukemia | >20 μM | Not specified |